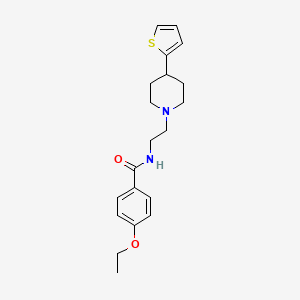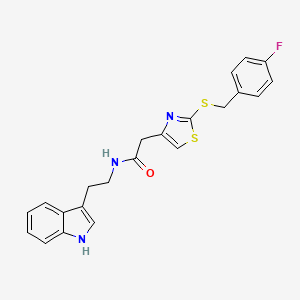
N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, commonly referred to as INDIGO, is a small molecule that has attracted significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of INDIGO is not fully understood, but it is believed to involve the modulation of several biological pathways, including the inhibition of protein kinases and the modulation of neurotransmitter activity. INDIGO has been shown to interact with several proteins, including the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2 activity, INDIGO can inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
INDIGO has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. In cancer cells, INDIGO has been shown to inhibit the activity of several proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. In neurons, INDIGO has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, leading to changes in behavior and mood.
实验室实验的优点和局限性
One of the main advantages of using INDIGO in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. INDIGO also has potential applications in neurobiology and drug discovery. However, one of the main limitations of using INDIGO in lab experiments is its complex synthesis method, which requires advanced chemical knowledge and expertise.
未来方向
There are several future directions for the research and development of INDIGO. One potential direction is the development of new drugs that target specific biological pathways, using INDIGO as a lead compound. Another potential direction is the investigation of the potential use of INDIGO in the treatment of neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of INDIGO and its potential applications in various fields.
Conclusion:
In conclusion, INDIGO is a small molecule that has shown promising results in various scientific research applications, including cancer research, neurobiology, and drug discovery. Its mechanism of action involves the modulation of several biological pathways, including the inhibition of protein kinases and the modulation of neurotransmitter activity. While INDIGO has potential applications in various fields, its complex synthesis method remains a limitation for lab experiments. However, further research and development of INDIGO may lead to new drugs and therapies in the future.
合成方法
The synthesis of INDIGO involves a multi-step process that requires advanced chemical knowledge and expertise. The first step involves the preparation of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetic acid, which is then reacted with 1H-indole-3-ethylamine to form the final product, N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide.
科学研究应用
INDIGO has shown promising results in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, INDIGO has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurobiology, INDIGO has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, suggesting its potential use in the treatment of neurological disorders. In drug discovery, INDIGO has been used as a lead compound for the development of new drugs that target specific biological pathways.
属性
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3OS2/c23-17-7-5-15(6-8-17)13-28-22-26-18(14-29-22)11-21(27)24-10-9-16-12-25-20-4-2-1-3-19(16)20/h1-8,12,14,25H,9-11,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBYKFZKMOIXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2731650.png)
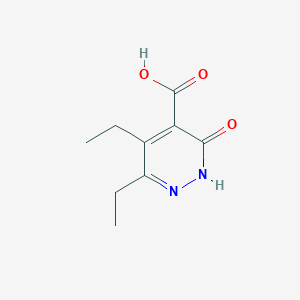
![N-(2-ethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2731655.png)

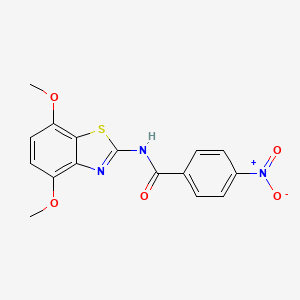
![3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2731660.png)
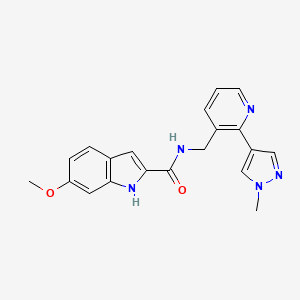
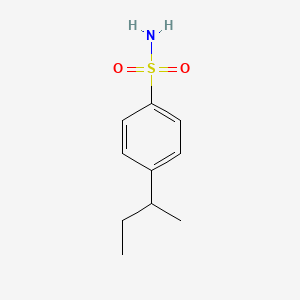
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2731663.png)
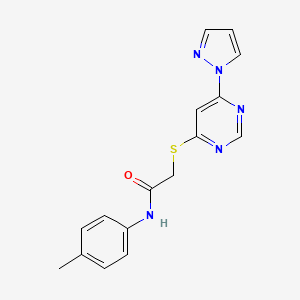
![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide](/img/structure/B2731670.png)

![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2731672.png)
